3-Hydroxyoxepan-2-one
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Overview
Description
2-hydroxyhexano-6-lactone is an epsilon-lactone. It derives from a hydride of an oxepane.
Scientific Research Applications
Polymerization and Material Science
- Polymer Synthesis : 3-Hydroxyoxepan-2-one has been utilized in polymerization processes. For instance, Shibasaki, Sanda, and Endo (1999) demonstrated the ring-opening polymerization of 1,3-dioxepan-2-one using water-hydrogen chloride as an initiator, leading to the formation of polymers with controlled molecular weight Activated monomer cationic polymerization of 1,3-dioxepan-2-one initiated by water-hydrogen chloride.
Chemistry and Synthesis
- Chemical Bond Formation : In the field of chemistry, this compound has been involved in the formation of C-O and C-C bonds. Basavaiah, Sharada, and Veerendhar (2004) described a novel one-pot synthesis of 2-benzoxepines from Baylis–Hillman adducts, highlighting the chemical's role in tandem construction of bonds A facile tandem construction of C–O and C–C bonds: a novel one-pot transformation of Baylis–Hillman adducts into 2-benzoxepines.
Medical and Biological Applications
- Cancer Research : In medical research, particularly in cancer therapy, this compound derivatives have been investigated. Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells Functionalized Sulfur-Containing Heterocyclic Analogs Induce Sub-G1 Arrest and Apoptotic Cell Death of Laryngeal Carcinoma In Vitro.
Environmental Applications
- Water Treatment : In environmental science, this compound derivatives have shown potential in water treatment. Zhao et al. (2014) developed hydroxyapatite nanosheet-assembled microspheres for adsorption of heavy metal ions, leveraging the chemical's properties Hydroxyapatite nanosheet-assembled microspheres: hemoglobin-templated synthesis and adsorption for heavy metal ions.
Analytical Chemistry
- Chemical Sensing and Analysis : It has been used in the development of fluorescent probes for analytical purposes. Feng et al. (2015) developed a ratiometric fluorescence probe based on 3-hydroxyflavone for detecting human carboxylesterase 2 A highly selective fluorescent ESIPT probe for the detection of Human carboxylesterase 2 and its biological applications.
Properties
CAS No. |
80816-54-2 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-hydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-9-6(5)8/h5,7H,1-4H2 |
InChI Key |
HUFRMAUWIZDZIJ-UHFFFAOYSA-N |
SMILES |
C1CCOC(=O)C(C1)O |
Canonical SMILES |
C1CCOC(=O)C(C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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